4-Hydroxy Ketorolac
4-Hydroxy Ketorolac
4-Hydroxy ketorolac belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. 4-Hydroxy ketorolac is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxy ketorolac has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxy ketorolac is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
111930-01-9
VCID:
VC0119894
InChI:
InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)
SMILES:
C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O
Molecular Formula:
C15H13NO4
Molecular Weight:
271.27 g/mol
4-Hydroxy Ketorolac
CAS No.: 111930-01-9
Reference Standards
VCID: VC0119894
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol
CAS No. | 111930-01-9 |
---|---|
Product Name | 4-Hydroxy Ketorolac |
Molecular Formula | C15H13NO4 |
Molecular Weight | 271.27 g/mol |
IUPAC Name | 5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
Standard InChI | InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20) |
Standard InChIKey | PIQMOWBWPFGZMW-UHFFFAOYSA-N |
SMILES | C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O |
Canonical SMILES | C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O |
Description | 4-Hydroxy ketorolac belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. 4-Hydroxy ketorolac is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxy ketorolac has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxy ketorolac is primarily located in the cytoplasm. |
Synonyms | 2,3-Dihydro-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic Acid; (+/-)-p-Hydroxyketorolac; p-Hydroxyketorolac; |
PubChem Compound | 3082630 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume